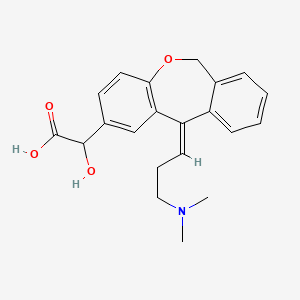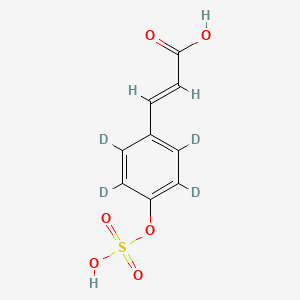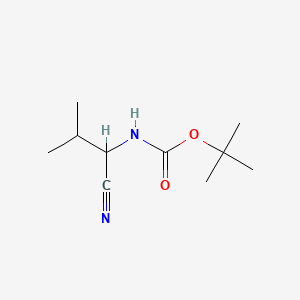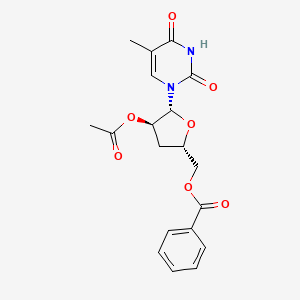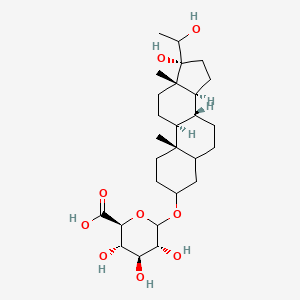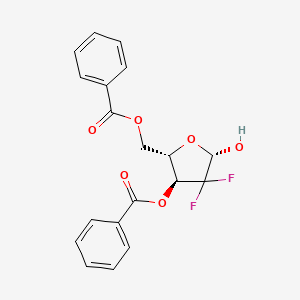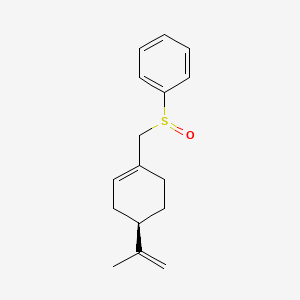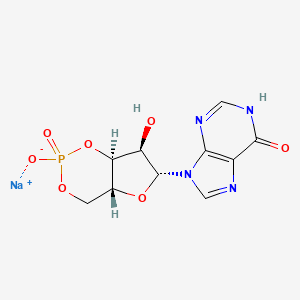
肌苷-3',5'-环磷酸钠
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Inosine-3’,5’-cyclic monophosphate sodium salt is a cyclic nucleotide derived from inosine. It is commonly used in biochemical research to study the specificity and activity of cyclic purines, including other cyclic monophosphates such as adenosine-3’,5’-cyclic monophosphate and guanosine-3’,5’-cyclic monophosphate .
科学研究应用
Inosine-3’,5’-cyclic monophosphate sodium salt is widely used in scientific research due to its role as a cyclic nucleotide. Some of its applications include:
Chemistry: Used to study the substrate specificity and activity of cyclic purines.
Biology: Investigated for its role in cellular signaling pathways and its effects on various biological processes.
Medicine: Explored for potential therapeutic applications, including its effects on cellular proliferation and differentiation.
Industry: Utilized in the development of biochemical assays and as a reference standard in analytical chemistry
作用机制
Target of Action
Inosine-3’,5’-cyclic monophosphate sodium salt, also known as cIMP, is a cyclic purine nucleotide . It is used in studies that compare the substrate specificity and activity of cyclic purines, including the 3’,5’-cyclic monophosphates cAMP and cGMP .
Mode of Action
It is known to be involved in the regulation of various cellular processes, similar to other cyclic nucleotides .
Biochemical Pathways
cIMP is part of the cyclic nucleotide family, which includes cAMP and cGMP. These molecules are key secondary messengers in many biological processes . For instance, when soluble guanylyl cyclase (sGC) is stimulated by nitric oxide (NO), inosine triphosphate (ITP) is converted to cIMP . This process may activate Rho kinase (ROCK), resulting in reduced activity of myosin light chain phosphatase (MLCP), thus increasing myosin light chain phosphorylation (MLC-p) and contraction of vascular smooth muscle (VSM) .
Pharmacokinetics
Its metabolism and excretion would be expected to occur primarily via the kidneys .
Result of Action
The molecular and cellular effects of cIMP’s action are likely to be diverse, given its role as a secondary messenger. It may influence a variety of cellular processes, including cell proliferation, differentiation, and apoptosis .
Action Environment
The action, efficacy, and stability of cIMP can be influenced by various environmental factors. For instance, the presence of specific enzymes, such as phosphodiesterases, can affect the levels of cIMP in the cell . Additionally, factors such as pH, temperature, and the presence of other molecules can also impact the stability and activity of cIMP .
生化分析
Biochemical Properties
Inosine-3’,5’-cyclic monophosphate sodium salt is involved in several biochemical reactions. It interacts with enzymes such as soluble guanylyl cyclase, which synthesizes it in response to hypoxia in porcine coronary arteries . This interaction is crucial for the augmentation of vascular contraction mediated by the stimulation of Rho kinase . Additionally, inosine-3’,5’-cyclic monophosphate sodium salt is used in studies comparing the substrate specificity and activity of cyclic purines, including the 3’,5’-cyclic monophosphates of adenosine and guanosine .
Cellular Effects
Inosine-3’,5’-cyclic monophosphate sodium salt influences various cellular processes. It has been shown to stimulate steroidogenesis by adrenocortical cells in rats and insulin secretion in hamster pancreas cells. Furthermore, it affects cell signaling pathways, gene expression, and cellular metabolism by acting as a second messenger in signal transduction mechanisms .
Molecular Mechanism
The molecular mechanism of inosine-3’,5’-cyclic monophosphate sodium salt involves its synthesis by soluble guanylyl cyclase in response to hypoxia, which is activated by endothelium-derived nitric oxide . This compound binds to specific biomolecules, leading to the activation of Rho kinase and subsequent vascular contraction . Additionally, it acts as a second messenger in various signal transduction pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of inosine-3’,5’-cyclic monophosphate sodium salt can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, such as at -20°C
Dosage Effects in Animal Models
The effects of inosine-3’,5’-cyclic monophosphate sodium salt vary with different dosages in animal models. At lower doses, it stimulates steroidogenesis and insulin secretion At higher doses, it may exhibit toxic or adverse effects, although specific studies detailing these effects are limited
Metabolic Pathways
Inosine-3’,5’-cyclic monophosphate sodium salt is involved in metabolic pathways that include its synthesis by soluble guanylyl cyclase and its role as a second messenger in signal transduction mechanisms . It interacts with enzymes and cofactors that regulate its production and degradation, influencing metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of inosine-3’,5’-cyclic monophosphate sodium salt within cells and tissues involve specific transporters and binding proteins. These interactions affect its localization and accumulation, which are crucial for its function as a second messenger in signal transduction pathways .
Subcellular Localization
Inosine-3’,5’-cyclic monophosphate sodium salt is localized within specific subcellular compartments, where it exerts its activity. Targeting signals and post-translational modifications direct it to specific organelles, influencing its function and activity within the cell .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of inosine-3’,5’-cyclic monophosphate sodium salt typically involves the cyclization of inosine monophosphate. This process can be achieved through chemical or enzymatic methods. Chemical synthesis often involves the use of phosphorylating agents under controlled conditions to ensure the formation of the cyclic structure .
Industrial Production Methods
Industrial production of inosine-3’,5’-cyclic monophosphate sodium salt may involve large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process includes steps such as purification and crystallization to obtain the final product in its sodium salt form .
化学反应分析
Types of Reactions
Inosine-3’,5’-cyclic monophosphate sodium salt can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the inosine moiety or the phosphate group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure specificity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield inosine-3’,5’-cyclic monophosphate derivatives with additional oxygen functionalities, while substitution reactions can introduce new functional groups to the inosine or phosphate moieties .
相似化合物的比较
Inosine-3’,5’-cyclic monophosphate sodium salt is similar to other cyclic nucleotides, such as:
Adenosine-3’,5’-cyclic monophosphate: Known for its role in activating protein kinase A and regulating various cellular processes.
Guanosine-3’,5’-cyclic monophosphate: Involved in activating protein kinase G and modulating vascular and neural functions.
Cytidine-3’,5’-cyclic monophosphate: Studied for its potential role in cellular signaling and metabolic regulation.
The uniqueness of inosine-3’,5’-cyclic monophosphate sodium salt lies in its specific interactions and effects on cellular processes, which can differ from those of other cyclic nucleotides due to its distinct molecular structure .
属性
CAS 编号 |
41092-64-2 |
|---|---|
分子式 |
C10H11N4NaO7P |
分子量 |
353.18 g/mol |
IUPAC 名称 |
sodium;9-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-1H-purin-6-one |
InChI |
InChI=1S/C10H11N4O7P.Na/c15-6-7-4(1-19-22(17,18)21-7)20-10(6)14-3-13-5-8(14)11-2-12-9(5)16;/h2-4,6-7,10,15H,1H2,(H,17,18)(H,11,12,16); |
InChI 键 |
RNHIWGFBHBSWFZ-UHFFFAOYSA-N |
SMILES |
C1C2C(C(C(O2)N3C=NC4=C3N=CNC4=O)O)OP(=O)(O1)[O-].[Na+] |
规范 SMILES |
C1C2C(C(C(O2)N3C=NC4=C3N=CNC4=O)O)OP(=O)(O1)O.[Na] |
同义词 |
Inosine Cyclic 3’,5’-(Hydrogen Phosphate) Sodium Salt; _x000B_Inosine 3’,5’-Phosphate (Cyclic) Sodium Salt; Inosine Cyclic 3’,5’-(Hydrogen Phosphate) Monosodium Salt; 4H-Furo[3,2-d]-1,3,2-dioxaphosphorin Inosine Deriv.; 3’,5’-cIMP Sodium Salt |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



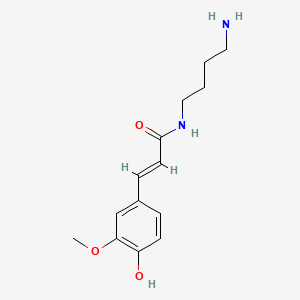
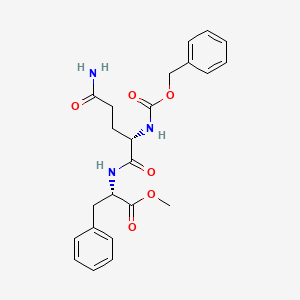
![4-[Phenyl-(4-sulfonatophenyl)phosphanyl]benzenesulfonate;hydrate](/img/structure/B1146759.png)
